molecular formula C9H10N2O B2401925 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- CAS No. 223646-11-5

2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-

Cat. No.: B2401925
CAS No.: 223646-11-5
M. Wt: 162.192
InChI Key: XYAUSICSOASCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- belongs to the 7-azaoxyindole family (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives), a scaffold noted for diverse biological activities . Its structure comprises a bicyclic pyrrolopyridine core with a 5-ethyl substituent. The ethyl group at the 5-position introduces steric bulk and moderate lipophilicity, distinguishing it from analogs with smaller or more polar substituents.

Properties

IUPAC Name

5-ethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-6-3-7-4-8(12)11-9(7)10-5-6/h3,5H,2,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUSICSOASCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(NC(=O)C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolo[2,3-b]pyridines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique heterocyclic structure, which includes a pyrrole and pyridine ring. The molecular formula is C7H8N2OC_7H_8N_2O with a molecular weight of approximately 136.15 g/mol. Its structure can be represented as follows:

SMILES C1C2=C(NC1=O)N=CC=C2\text{SMILES }C1C2=C(NC1=O)N=CC=C2

This structural configuration contributes to its biological activity and interaction with various biological targets.

Analgesic Properties

Research indicates that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit analgesic properties. A notable patent (US5767128A) describes compounds that demonstrate potent analgesic effects with minimal anti-inflammatory activity. This characteristic makes them suitable candidates for developing non-opioid pain relief medications .

Anti-inflammatory Activity

Another significant application of this compound is its potential as an anti-inflammatory agent . Studies have shown that certain derivatives possess anti-inflammatory properties, making them useful in treating conditions associated with inflammation . The ability to modulate inflammatory pathways can lead to advancements in therapies for chronic inflammatory diseases.

Cardiotonic Effects

The compound has also been explored for its cardiotonic properties. Some derivatives are reported to enhance cardiac function without the adverse effects commonly associated with traditional cardiotonic drugs. This application is particularly relevant for patients with heart failure or other cardiovascular conditions .

Case Study 1: Analgesic Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives for their analgesic efficacy. The results indicated that specific substitutions on the pyridine ring significantly enhanced analgesic activity while reducing side effects typically associated with opioids .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers examined the anti-inflammatory mechanisms of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. The findings revealed that the compound effectively inhibited pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The 5-position of the pyrrolo[2,3-b]pyridine core is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Substituent Key Properties Applications
5-Ethyl derivative (Target compound) -C₂H₅ Moderate lipophilicity; electron-donating alkyl group; enhanced membrane permeability Potential drug candidate for CNS targets due to stability and lipophilicity
5-Methyl (CAS 1190317-46-4) -CH₃ Lower lipophilicity; smaller steric profile Intermediate in synthesis of larger derivatives; limited metabolic stability
5-Bromo (CAS 1263280-06-3) -Br Electron-withdrawing; reactive in cross-coupling (e.g., Suzuki reactions) Pharmaceutical intermediate; halogen bonds in kinase inhibition
5-Iodo (CAS 1160112-78-6) -I High reactivity in substitutions; bulky Radiolabeling probes; intermediates in nucleophilic substitutions
5-Benzoyl (CAS 189564-00-9) -COPh Electron-withdrawing; aromatic π-system for binding Inhibitor of enzymes with aromatic binding pockets (e.g., PARP inhibitors)
5-Fluoro (CAS 119031-48-0) -F Electronegative; enhances metabolic stability and binding affinity Anticancer agents; PET tracers
5-Amino (CAS 869371-00-6) -NH₂ Polar; hydrogen-bonding capability Antibacterial agents; solubility-driven applications

Stability and Physicochemical Properties

  • Lipophilicity: Ethyl > Methyl > Bromo > Fluoro > Amino. Higher lipophilicity improves membrane permeability but may reduce aqueous solubility .
  • Metabolic Stability : Fluorinated and ethyl derivatives show longer half-lives than halogenated analogs, which may undergo dehalogenation .
  • Melting Points : Halogenated derivatives (e.g., 5-bromo: mp >300°C ) exhibit higher thermal stability than alkylated analogs due to stronger intermolecular forces.

Biological Activity

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-ethyl-1,3-dihydro- (CAS No. 5654-97-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, one method includes the reaction of 3,3-dibromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one with zinc powder in acetic acid to yield the desired compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For example:

  • In Vitro Studies : A series of pyrrolo[3,4-b]pyridin-5-one derivatives were evaluated against breast cancer cell lines MDA-MB-231 and MCF-7. Compound 1f demonstrated significant cytotoxicity at a concentration of 6.25 µM, indicating its potential as an antineoplastic agent .
  • Mechanism of Action : The biological activity is attributed to the interaction with specific membrane proteins implicated in cancer progression, such as 5-HT6 and mGluR2. These interactions suggest a multifaceted mechanism where these compounds may inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival .

Other Biological Activities

Beyond anticancer effects, compounds related to 2H-Pyrrolo[2,3-b]pyridin-2-one have shown promise in other areas:

  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting receptor tyrosine kinases such as CSF-1R and c-Kit. This suggests their utility in treating inflammatory diseases alongside their potential in cancer therapy .

Case Study: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Notably, compound 4h showed IC50 values ranging from 7 to 712 nM across different FGFRs and effectively inhibited the proliferation of breast cancer cells while inducing apoptosis. This positions it as a valuable lead compound for further development in cancer therapeutics .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrrole derivatives against various bacterial strains. Certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the versatility of pyrrole-based compounds in addressing infectious diseases as well as cancer .

Data Summary

The following table summarizes key findings regarding the biological activities associated with various derivatives of 2H-Pyrrolo[2,3-b]pyridin-2-one:

CompoundActivity TypeTarget/Cell LineConcentration/IC50Reference
Compound 1fAnticancerMDA-MB-2316.25 µM
Compound 4hFGFR InhibitionBreast Cancer (4T1)IC50: 7 - 712 nM
Various DerivativesAntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-ethyl-substituted pyrrolo[2,3-b]pyridin-2-one derivatives?

  • Methodology : The synthesis typically involves halogenation (e.g., N-iodosuccinimide, NIS) at the 5-position, followed by Suzuki-Miyaura coupling with ethyl-substituted boronic acids. For example, regioselective bromination of the pyrrolo-pyridine core using NIS in acetone at room temperature ensures functionalization at the 5-position. Subsequent Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O at 90–105°C) introduces ethyl groups .
  • Key Considerations : Solvent selection (e.g., THF for deprotonation with NaH) and catalyst loading (1–5 mol% Pd) significantly influence yields. Ethyl boronic acids require precise stoichiometry (1.2–1.5 equivalents) to minimize side reactions .

Q. How can NMR and HRMS be utilized to confirm the structure of 5-ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one?

  • Methodology :

  • ¹H NMR : Look for deshielded protons adjacent to the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂). The NH proton in the dihydro ring appears as a broad singlet near δ 12.4 ppm .
  • HRMS : Calculate the exact mass (e.g., C₉H₁₀N₂O: 162.0793 g/mol) and compare with experimental data (±5 ppm tolerance). Isotopic peaks (e.g., Br/Cl in intermediates) should align with theoretical patterns .

Q. What purification techniques are effective for isolating pyrrolo-pyridinone derivatives?

  • Methodology : Silica gel flash chromatography with gradient elution (e.g., heptane:EtOAc 8:2 to 6:4) removes unreacted boronic acids and catalysts. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How does the ethyl substituent at the 5-position influence electronic properties and binding affinity in kinase inhibitors?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-donating effects of the ethyl group, enhancing π-π stacking with kinase hinge regions (e.g., JAK2 or EGFR).
  • SAR Studies : Compare IC₅₀ values of ethyl vs. methyl or phenyl analogs. Ethyl groups often improve metabolic stability while maintaining potency (e.g., 5-ethyl derivatives show 2–3x higher selectivity over off-target kinases) .

Q. What strategies address regioselectivity challenges during halogenation of the pyrrolo-pyridine core?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., Ts-protected NH) to favor halogenation at the 5-position. NIS in DMF at 0°C achieves >90% regioselectivity .
  • Contradiction Analysis : If competing halogenation occurs (e.g., 3- vs. 5-position), monitor reaction progress via LC-MS and adjust temperature (lower temps favor kinetic control) .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of dihydro-pyrrolo-pyridinones?

  • Methodology :

  • Crystallization : Use slow evaporation from EtOH/water (1:1) to obtain monoclinic crystals (space group P2₁/c).
  • Data Analysis : Refinement with SHELXL reveals bond angles (e.g., β = 94.331° for the dihydro ring) and confirms the planar conformation of the pyrrolo-pyridinone system. Disordered solvent molecules (e.g., THF) require ISOR constraints .

Q. What mechanistic insights explain the base-assisted cyclization of intermediates to form the dihydro ring?

  • Methodology :

  • Kinetic Studies : Monitor cyclization rates under varying bases (e.g., KOH vs. NaH in EtOH). Second-order kinetics suggest a concerted deprotonation-nucleophilic attack mechanism.
  • Isotope Labeling : ¹⁸O labeling in the carbonyl group confirms intramolecular oxygen participation, as shown by HRMS shifts .

Q. How do solvent polarity and temperature affect the regioselectivity of cross-coupling reactions?

  • Methodology :

  • DoE Optimization : A 2³ factorial design (solvent: toluene vs. dioxane; temp: 90°C vs. 105°C; catalyst: Pd(PPh₃)₄ vs. XPhos Pd G3) identifies toluene/105°C as optimal for ethyl group incorporation (85% yield). Polar aprotic solvents (e.g., DMF) reduce Pd leaching but increase side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.